2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride
Overview
Description
2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride is an organic compound with the chemical formula C8H18ClNO2. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is typically found as a colorless or white crystalline powder and is soluble in water and alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride can be achieved through a multi-step process. One common method involves the reaction of 2-aminoethanol with an appropriate acyl chloride under controlled conditions to form the intermediate amide. This intermediate is then subjected to further reactions to introduce the dimethylbutanamide moiety. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of temperature, pressure, and pH to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological pathways.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride
- N-(2-Hydroxyethyl)ethylenediamine
- N,N-Dimethylbutanamide
Uniqueness
2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of amino, hydroxyl, and dimethylbutanamide groups allows for versatile reactivity and interaction with various biological targets, making it valuable in research and industrial applications.
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-6(2)7(9)8(12)10(3)4-5-11;/h6-7,11H,4-5,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXVVTADUKZJDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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